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1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol Documentation Hub

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  • Product: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol
  • CAS: 1934429-61-4

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Abstract: This technical guide provides an in-depth protocol for the synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, a key building block in contemporary drug discovery. The core of this synthesis is the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth protocol for the synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, a key building block in contemporary drug discovery. The core of this synthesis is the nucleophilic addition of a trifluoromethyl group to the aldehyde precursor, 4-bromo-2-pyridinecarboxaldehyde, utilizing the well-established Ruppert-Prakash reagent (TMSCF₃). This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization methods. It is intended for an audience of researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, making this class of compounds highly valuable.[1]

Strategic Overview: Retrosynthetic Analysis and Mechanistic Insights

From a strategic standpoint, the synthesis of the target trifluoromethyl carbinol is most logically achieved through the nucleophilic addition of a trifluoromethyl anion equivalent to an appropriate electrophilic precursor.

Retrosynthetic Approach: The C-C bond between the trifluoromethyl group (CF₃) and the carbinol carbon is the most logical disconnection. This retrosynthetic step reveals two key synthons: a trifluoromethyl anion (CF₃⁻) and a carbonyl-activated pyridine cation. These correspond to readily available starting materials: a trifluoromethylating agent and 4-bromo-2-pyridinecarboxaldehyde.

The Reagent of Choice: Ruppert-Prakash Reagent (TMSCF₃)

For this transformation, trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, is the preferred source of the nucleophilic trifluoromethyl group.[2] Its widespread use is due to its efficacy, commercial availability, and relatively safe handling compared to gaseous trifluoromethyl sources.[3]

Mechanism of Trifluoromethylation

The reaction does not proceed spontaneously. It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF).[1] The mechanism unfolds as follows:

  • Initiation: The fluoride ion from TBAF attacks the silicon atom of TMSCF₃, generating a highly reactive, transient trifluoromethyl anion (CF₃⁻).[1][2] This process forms a pentacoordinate silicon intermediate.[4]

  • Nucleophilic Attack: The newly formed trifluoromethyl anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 4-bromo-2-pyridinecarboxaldehyde. This addition breaks the C=O pi bond, forming a trifluoromethylated alkoxide intermediate.

  • Silylation & Propagation: The alkoxide is then trapped by another molecule of TMSCF₃, which acts as a silylating agent. This step yields a trimethylsilyl-protected alcohol and regenerates the trifluoromethyl anion, thus propagating an anionic chain reaction.[2]

  • Hydrolysis (Work-up): The final product is obtained after a mild acidic work-up, which hydrolyzes the trimethylsilyl (TMS) ether to reveal the desired trifluoromethyl carbinol.[2]

General Reaction Scheme
General Reaction Scheme

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, work-up, and purification.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Molarity/Conc.QuantityEquivalents
4-Bromo-2-pyridinecarboxaldehydeC₆H₄BrNO186.01-1.00 g1.0
Ruppert-Prakash Reagent (TMSCF₃)C₄H₉F₃Si142.19-1.14 g (1.18 mL)1.5
Tetrabutylammonium Fluoride (TBAF)C₁₆H₃₆FN261.461.0 M in THF0.54 mL0.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-20 mL-
Hydrochloric Acid (HCl)HCl36.461 M (aq)~10 mL-
Saturated Sodium BicarbonateNaHCO₃84.01Saturated (aq)~20 mL-
Saturated Sodium Chloride (Brine)NaCl58.44Saturated (aq)~20 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed-
HexanesC₆H₁₄86.18-As needed-
Step-by-Step Procedure

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Flame-dry glassware under vacuum B Backfill with Nitrogen/Argon A->B C Add Aldehyde and Anhydrous THF B->C D Add TMSCF3 Reagent C->D Dissolution E Cool to 0 °C (Ice Bath) D->E F Slowly add TBAF solution dropwise E->F G Stir at 0 °C, then warm to RT F->G H Monitor by TLC/LC-MS G->H I Quench with 1M HCl at 0 °C H->I Upon completion J Extract with Ethyl Acetate I->J K Wash with NaHCO3 then Brine J->K L Dry organic layer (MgSO4) & Filter K->L M Concentrate in vacuo L->M N Purify by Flash Chromatography M->N Crude Product O Characterize Final Product N->O

Experimental workflow for the synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.

Reaction Setup:

  • Under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-pyridinecarboxaldehyde (1.0 g, 5.38 mmol, 1.0 equiv.) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF (20 mL) and stir until the aldehyde is fully dissolved.

  • Add the Ruppert-Prakash reagent (TMSCF₃) (1.18 mL, 8.07 mmol, 1.5 equiv.) to the solution via syringe.[1]

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Initiation and Reaction: 5. Slowly add the TBAF solution (1.0 M in THF, 0.54 mL, 0.54 mmol, 0.1 equiv.) dropwise to the stirred reaction mixture over 5 minutes.[1] Causality Note: Slow addition is critical to control the exothermicity of the reaction and prevent side reactions. 6. Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. 7. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 1-3 hours).

Work-up and Isolation: 8. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. 9. Quench the reaction by the slow, dropwise addition of 1 M HCl (10 mL).[1] Causality Note: This step hydrolyzes the TMS ether intermediate to the final alcohol product and neutralizes any remaining anionic species. 10. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). 11. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL). 12. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: 13. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) as the eluent. 14. Combine the product-containing fractions and concentrate under reduced pressure to afford 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol as a solid or oil.

Safety and Handling Precautions

  • Ruppert-Prakash Reagent (TMSCF₃): This reagent is a highly flammable liquid and vapor.[5] It should be stored under an inert atmosphere at 2-8 °C and handled in a well-ventilated fume hood.[5] Keep away from heat, sparks, and open flames.[6]

  • Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Solvents: Anhydrous THF is required as the reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons on the pyridine ring, a quartet for the carbinol proton (-CH(OH)-) due to coupling with the CF₃ group, and a broad singlet for the hydroxyl proton.
¹⁹F NMR A doublet corresponding to the -CF₃ group, coupled to the adjacent carbinol proton.
¹³C NMR Signals corresponding to the pyridine ring carbons, a quartet for the carbinol carbon due to C-F coupling, and a quartet for the CF₃ carbon.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ should match the observed value, confirming the molecular formula.

Troubleshooting and Field Insights

  • Low Yield: Often caused by moisture in the reaction. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained. Increasing the equivalents of TMSCF₃ to 2.0 can sometimes improve conversion.

  • Incomplete Reaction: If the reaction stalls, a small additional charge of the TBAF catalyst (e.g., 0.05 equiv.) can be added after re-cooling to 0 °C.

  • Purification Difficulty: The product alcohol can be somewhat polar. If it co-elutes with impurities, trying a different solvent system for chromatography (e.g., Dichloromethane/Methanol) may be beneficial.

Conclusion

The nucleophilic trifluoromethylation of 4-bromo-2-pyridinecarboxaldehyde using the Ruppert-Prakash reagent is a reliable and efficient method for the synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. This guide provides a robust framework, grounded in mechanistic understanding, to enable researchers to successfully prepare this valuable fluorinated building block for applications in medicinal chemistry and beyond. The strategic introduction of the trifluoromethyl group is a cornerstone of modern drug design, and mastery of this chemistry is a key asset for any synthetic chemist in the field.[7]

References

  • Wikipedia. Trifluoromethyltrimethylsilane. [Link]

  • Organic Chemistry Portal. Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. [Link]

  • Aspira Chemical. Trimethyl(trifluoromethyl)silane, 98% | TMS-CF3. [Link]

  • Johnston, C. P., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

  • Singh, R., et al. (2023). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Communications Chemistry. [Link]

  • Chintareddy, V. R., Wadhwa, K., & Verkade, J. G. (2011). Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes, Ketones, and Trifluoromethyl Ketones. The Journal of Organic Chemistry. [Link]

  • Chai, J. Y., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Advances. [Link]

  • Wikipedia. Trifluoromethylation. [Link]

  • Radchenko, D. S., et al. (2013). An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. ResearchGate. [Link]

  • American Chemical Society. Trifluoromethyltrimethylsilane. [Link]

Sources

Exploratory

Physicochemical properties of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

An In-Depth Technical Guide to 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 1-(4-Bromopyridin-2-yl)-2,2,2-t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document elucidates the molecule's core physicochemical properties, provides a detailed, field-tested protocol for its synthesis and purification, and outlines its analytical characterization profile. Furthermore, it explores the compound's chemical reactivity and strategic applications, particularly its role as a versatile intermediate in the development of complex molecular architectures for drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive compounds.

Molecular Overview and Strategic Significance

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (CAS No. 1934429-61-4) is a specialty chemical that merges three structurally important motifs into a single, highly functionalized molecule: a pyridine ring, a bromine atom, and a trifluoromethyl carbinol group.[1] Each component imparts distinct properties that make this compound a valuable intermediate in synthetic chemistry.

  • The Pyridine Scaffold: The pyridine ring is an electron-deficient aromatic heterocycle prevalent in numerous approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve aqueous solubility, making it a privileged structure in medicinal chemistry.

  • The Trifluoromethyl Carbinol Moiety: The trifluoromethyl (-CF3) group is a critical substituent in modern drug design. It is known to enhance metabolic stability, increase lipophilicity, and modulate the acidity of adjacent functional groups.[2][3] The adjacent alcohol (carbinol) provides a site for hydrogen bonding and a handle for further chemical modification. The strong electron-withdrawing nature of the -CF3 group significantly increases the acidity of the carbinol proton compared to non-fluorinated analogs.[4]

  • The 4-Bromo Substituent: The bromine atom at the 4-position of the pyridine ring serves as a versatile synthetic handle. It is readily displaced or modified via a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, alkyl, or nitrogen-based substituents.[5]

This unique combination makes 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol a powerful building block for creating libraries of complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented below. These properties are fundamental to understanding the compound's behavior in both reaction and biological systems.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-olIUPAC Nomenclature
CAS Number 1934429-61-4[1]
Molecular Formula C₇H₅BrF₃NO[1]
Molecular Weight 256.02 g/mol [1]
Appearance Likely a colorless to pale yellow solid or semi-solid.Based on analogous compounds like 1-(4-bromophenyl)-2,2,2-trifluoroethanol.
Solubility Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH, THF, DMSO) and sparingly soluble in water.The lipophilic bromopyridine and trifluoromethyl groups dominate, while the polar alcohol and pyridine nitrogen offer limited aqueous solubility.
LogP (Predicted) ~2.0 - 2.5Estimated based on the XLogP3 of 2.9 for the phenyl analog[6], adjusted downward for the more polar pyridine nitrogen.
pKa (Predicted) ~10.5 - 11.5 (Alcohol Proton)The pKa is significantly lower (more acidic) than that of ethanol (~16) due to the powerful inductive electron-withdrawing effect of the adjacent CF₃ group.[4]
Hydrogen Bond Donors 1 (from the -OH group)Calculated
Hydrogen Bond Acceptors 2 (from the pyridine N and alcohol O)Calculated
Topological Polar Surface Area (TPSA) ~33 ŲEstimated based on the structure, slightly higher than the phenyl analog (20.2 Ų) due to the pyridine nitrogen.[6]

Synthesis and Purification

The most direct and reliable method for preparing 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is through the nucleophilic trifluoromethylation of the corresponding aldehyde, 4-bromo-2-pyridinecarboxaldehyde. The Rupert-Prakash reagent (TMSCF₃) is the trifluoromethyl source of choice for this transformation, typically activated by a catalytic amount of a fluoride source.[7][8]

Synthetic Workflow Diagram

G cluster_0 Synthesis Workflow A 4-Bromo-2-pyridinecarboxaldehyde (Starting Material) C Reaction in Anhydrous THF (0 °C to Room Temperature) A->C 1. Dissolve B TMSCF₃ (Rupert-Prakash Reagent) + cat. Fluoride Source (e.g., TBAF) B->C 2. Add slowly D Aqueous Work-up (Quench, Extraction) C->D 3. Monitor (TLC) E Purification (Silica Gel Chromatography) D->E F 1-(4-Bromopyridin-2-yl)-2,2,2- trifluoroethan-1-ol (Final Product) E->F

Caption: Synthetic route to the target compound via nucleophilic trifluoromethylation.

Detailed Experimental Protocol

Materials and Reagents:

  • 4-Bromo-2-pyridinecarboxaldehyde

  • Trifluoromethyl)trimethylsilane (TMSCF₃, Rupert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The initial addition of the trifluoromethylating agent can be exothermic. Starting at 0 °C provides better control over the reaction temperature.

  • Reagent Addition: While stirring at 0 °C, add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise. Following this, add the TBAF solution (0.1 eq) dropwise.

    • Causality: TMSCF₃ itself is not nucleophilic. The catalytic fluoride from TBAF attacks the silicon atom, liberating the highly nucleophilic trifluoromethyl anion (CF₃⁻) in situ, which then attacks the aldehyde carbonyl. An excess of TMSCF₃ ensures complete consumption of the starting aldehyde.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Causality: The NH₄Cl quench protonates the intermediate alkoxide and neutralizes any remaining reactive species.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of standard analytical techniques.

  • ¹H NMR Spectroscopy: The spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, each with distinct chemical shifts and coupling patterns. A key diagnostic signal will be a quartet (or quartet of doublets if coupled to the OH proton) in the 5.0-5.5 ppm region corresponding to the CH proton, which is split by the three adjacent fluorine atoms. The OH proton will appear as a broad singlet, the position of which is concentration-dependent.

  • ¹⁹F NMR Spectroscopy: This will show a single primary signal, a doublet, around -75 to -80 ppm, corresponding to the -CF₃ group. The doublet arises from the three-bond coupling to the adjacent CH proton.

  • ¹³C NMR Spectroscopy: The spectrum will display seven distinct carbon signals. The carbon of the -CF₃ group will appear as a quartet due to one-bond C-F coupling. The carbinol carbon (-CHOH) will also appear as a quartet due to two-bond C-F coupling.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) will show the molecular ion peak (M⁺). A crucial diagnostic feature is the isotopic pattern for bromine, which will present as two peaks of nearly equal intensity (M⁺ and M⁺+2), confirming the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands will include a broad peak around 3200-3400 cm⁻¹ (O-H stretch), sharp peaks around 1600 cm⁻¹ (aromatic C=C and C=N stretches), and several strong, sharp bands in the 1100-1300 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Reactivity and Applications in Drug Discovery

The true value of this molecule lies in its potential for elaboration into more complex structures. Its two primary reactive sites offer orthogonal synthetic handles.

Reactivity Profile Diagram

G cluster_1 Key Reaction Pathways cluster_OH Alcohol (-OH) Reactions cluster_Br Bromine (C4-Br) Reactions Start 1-(4-Bromopyridin-2-yl)-2,2,2- trifluoroethan-1-ol Oxidation Oxidation (e.g., DMP) -> Ketone Start->Oxidation Etherification Etherification (e.g., Williamson) -> Ethers Start->Etherification Suzuki Suzuki Coupling (R-B(OH)₂, Pd cat.) -> Aryl/Alkyl substitution Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu cat.) -> Alkynyl substitution Start->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd cat.) -> Amino substitution Start->Buchwald

Caption: Major synthetic transformations accessible from the title compound.

Strategic Value in Medicinal Chemistry
  • Scaffold Decoration: The C4-bromo position is ideal for Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of (hetero)aryl groups.[5] This allows for systematic exploration of the structure-activity relationship (SAR) by modifying the substituent at this position to optimize target binding, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The trifluoromethyl carbinol is a non-classical bioisostere for carboxylic acids. In some contexts, replacing a carboxylic acid with a trifluoroethanol group has been shown to improve cell permeability and even enhance protein-ligand interactions, as seen in the development of certain PD-L1 inhibitors.[9] This makes the title compound an attractive starting point for designing molecules with improved drug-like properties.

  • Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this moiety early in a synthetic route can help design drug candidates with longer in vivo half-lives.

Safety and Handling

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. While specific toxicity data is not widely available, analogous brominated and fluorinated compounds are often classified as irritants to the skin, eyes, and respiratory tract.[6] Consult the material safety data sheet (MSDS) from the supplier for detailed handling and disposal information.

References

  • PubChem. (n.d.). 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Jiménez-González, L., et al. (2018). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. ACS Omega.
  • J.P. Bégué & D. Bonnet-Delpon. (2008).
  • Yagupolskii, L. M. (2012). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Russian Chemical Reviews.
  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Yang, X., et al. (2020).
  • Itoh, T., et al. (2021).
  • Wolleb, H., et al. (2019). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta.
  • Itoh, T., et al. (2021). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
  • Exploration of Drug Science. (2026). Brequinar-derived PD-L1 binders: a molecular modeling study.
  • Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]

  • Patrick, G. L., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Thermal Stability of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

This guide provides a comprehensive framework for assessing the thermal stability of the compound 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. In the absence of specific published data for this molecule, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the thermal stability of the compound 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. In the absence of specific published data for this molecule, this document serves as a predictive analysis and a procedural guide for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its stability based on its molecular structure and outline rigorous, standards-compliant experimental protocols to generate the necessary empirical data. The methodologies described herein are designed to be self-validating and adhere to the principles of scientific integrity, providing a robust foundation for regulatory submissions and further development.

Introduction: The Imperative of Thermal Stability in Drug Development

The molecule 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol incorporates several structural motifs—a brominated pyridine ring and a trifluoroethanol side chain—that are of significant interest in medicinal chemistry. Such compounds are often investigated as intermediates or active pharmaceutical ingredients (APIs). The thermal stability of an API is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. A comprehensive understanding of a compound's response to thermal stress is mandated by regulatory bodies and is essential for defining safe manufacturing processes, storage conditions, and compatible formulations.[1][2][3][4][5] This guide outlines the predictive assessment and experimental determination of the thermal properties of this specific molecule.

Molecular Structure Analysis and Predicted Thermal Liabilities

The thermal behavior of a molecule is intrinsically linked to its structure. An analysis of the constituent functional groups of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol allows for an expert prediction of its potential degradation pathways.

  • 4-Bromopyridine Moiety : The carbon-bromine (C-Br) bond is often the most thermally labile site in brominated aromatic compounds.[6][7] Pyrolysis of pyridine and its derivatives is known to initiate through radical mechanisms, often involving the formation of pyridyl radicals.[8] The presence of the bromine atom suggests a potential initiation step involving the homolytic cleavage of the C-Br bond, which would be a primary pathway for decomposition.

  • 2,2,2-Trifluoroethanol Side Chain : The trifluoromethyl (-CF3) group is generally considered to be highly stable. However, the adjacent hydroxyl group introduces the possibility of dehydration or elimination reactions, such as the loss of hydrogen fluoride (HF), at elevated temperatures. Thermal degradation of fluorinated alcohols can lead to the formation of various smaller fluorinated species.[9][10]

  • Linkage : The C-C bond connecting the pyridine ring to the trifluoroethanol side chain is another potential point of cleavage under thermal stress.

Based on this analysis, we can hypothesize that thermal decomposition is likely initiated by C-Br bond scission, followed by radical-mediated fragmentation of the pyridine ring and potential side-chain elimination reactions.

A Systematic Approach for Thermal Stability Assessment

A dual-technique approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile. TGA quantifies mass changes as a function of temperature, identifying decomposition and volatilization events, while DSC measures the heat flow associated with thermal transitions, distinguishing between endothermic (e.g., melting) and exothermic (e.g., decomposition) processes.[11][12] This combined methodology is a cornerstone of pharmaceutical materials characterization.[12]

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interp Phase 3: Interpretation & Reporting Sample Obtain Pure Sample of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol Purity Verify Purity & Identity (e.g., NMR, HPLC-MS) Sample->Purity TGA Thermogravimetric Analysis (TGA) (ASTM E2550) Purity->TGA DSC Differential Scanning Calorimetry (DSC) Purity->DSC Data Correlate TGA & DSC Data TGA->Data DSC->Data Pathway Propose Decomposition Pathways Data->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for thermal stability characterization.

Detailed Experimental Protocols

The following protocols are grounded in established standards, ensuring data integrity and reproducibility.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is based on the ASTM E2550 standard test method for determining thermal stability by thermogravimetry.[13][14][15][16][17]

Objective: To determine the onset temperature of decomposition and quantify mass loss events.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground test compound into an inert crucible (e.g., alumina).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to the experiment and maintain the flow throughout. This inert atmosphere prevents oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The selection of a 10 °C/min heating rate is a common standard that provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. Also record the first derivative of the mass change curve (DTG curve), which indicates the rate of mass loss.

  • Data Analysis:

    • Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum mass loss rate from the peaks of the DTG curve.

    • Quantify the percentage of mass lost at each distinct step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify melting points, phase transitions, and the exothermic or endothermic nature of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the test compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as a reference. The use of hermetically sealed pans is crucial to contain any volatiles released before decomposition.

  • Atmosphere: Maintain an inert atmosphere by purging the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in the TGA analysis, at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting or other phase transitions. Determine the onset temperature and peak temperature for these events.

    • Identify exothermic peaks, which typically correspond to decomposition or crystallization events.

    • Correlate any exothermic events with the mass loss events observed in the TGA data.

Data Presentation and Interpretation

The data generated from TGA and DSC should be systematically tabulated to provide a clear summary of the compound's thermal properties.

Table 1: Summary of Thermal Analysis Data (Hypothetical)

ParameterMethodValueInterpretation
Melting Point (T_onset)DSC155 °COnset of an endothermic melt transition.
Melting Peak (T_peak)DSC160 °CPeak of the melt transition.
Decomposition (T_onset)TGA210 °CTemperature at which significant mass loss begins.
Decomposition PeakDSC225 °CExothermic peak indicating decomposition.
Mass Loss (Step 1)TGA31.2% (210-250°C)Corresponds to the loss of the C-Br fragment.
Mass Loss (Step 2)TGA45.5% (250-400°C)Corresponds to fragmentation of the remaining structure.
Residual Mass @ 600°CTGA< 5%Indicates nearly complete decomposition.

Plausible Decomposition Pathways

Based on the foundational principles of organic chemistry and studies on related compounds, a plausible thermal decomposition mechanism can be proposed. The primary initiation event is likely the homolytic cleavage of the C-Br bond, which is typically weaker than other C-C or C-H bonds in the aromatic system.

Caption: Postulated thermal decomposition pathways.

This proposed mechanism, initiated by the formation of a pyridyl radical, aligns with findings from studies on the thermal decomposition of pyridine derivatives.[8] Subsequent reactions could involve ring opening to form open-chain radicals, which then fragment into smaller, stable gaseous products, and the potential formation of brominated byproducts.[6][7]

Conclusion and Regulatory Significance

This guide provides a robust, scientifically-grounded framework for determining the thermal stability of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. By following the detailed TGA and DSC protocols, researchers can generate the critical data necessary to understand the compound's thermal liabilities. This information is fundamental for fulfilling the requirements outlined in regulatory guidelines such as ICH Q6A, which mandates the characterization of new drug substances.[2][3][4][5] The resulting thermal profile will guide decisions regarding process safety, formulation development, packaging, and the establishment of appropriate storage conditions and re-test periods, ensuring the development of a safe and stable pharmaceutical product.

References

  • ASTM E2550-17, Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • ASTM E2550-21, Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • E2550 Standard Test Method for Thermal Stability by Thermogravimetry - ASTM International. [Link]

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • KATS, Korean Agency for Technology and Standards. (2021, October 1). ASTM E2550-17 Standard Test Method for Thermal Stability by Thermogravimetry. [Link]

  • Hore, N. R., & Russell, D. K. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. [Link]

  • European Medicines Agency. (2000, May 1). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • ICH. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • ioKinetic. (n.d.). Thermogravimetric Analysis Testing. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • METTLER TOLEDO. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. [Link]

  • CSWAB. (n.d.). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. [Link]

  • AZoM. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. [Link]

  • Al-tarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science. [Link]

  • ResearchGate. (2018, November). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • ResearchGate. (2025, August 6). Theoretical study on the thermal decomposition of pyridine. [Link]

  • IOP Conference Series: Materials Science and Engineering. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]

  • National Institutes of Health. (2021, February 6). Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide. [Link]

  • CSWAB. (2020, June 1). Thermal degradation of fluoropolymers. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among the various fluorinated moieties, the trifluoromethyl group (CF3) is of particular interest due to its strong electron-withdrawing nature and its ability to participate in favorable interactions with biological targets. This guide provides an in-depth exploration of the synthesis and versatile applications of a key building block, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol , in medicinal chemistry. This trifluoromethylated pyridine derivative serves as a highly valuable intermediate for the synthesis of a diverse array of complex molecules with therapeutic potential.

Physicochemical Properties and Synthesis

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is a chiral alcohol featuring a 4-bromopyridine ring and a trifluoroethanol moiety. The presence of these two key functional groups, the bromine atom and the hydroxyl group, provides orthogonal handles for a wide range of chemical transformations.

PropertyValue
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, and other polar organic solvents
Proposed Synthesis Protocol: Asymmetric Reduction of a Prochiral Ketone

A robust and stereocontrolled synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol can be achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-(2,2,2-trifluoroacetyl)-4-bromopyridine. This method allows for the selective formation of either enantiomer of the chiral alcohol, which is often crucial for determining the biological activity of the final drug candidate.

Workflow for the Asymmetric Synthesis:

cluster_0 Ketone Synthesis cluster_1 Asymmetric Reduction Start 4-Bromopyridine Step1 Lithiation Start->Step1 n-BuLi, THF, -78 °C Step2 Reaction with Ethyl Trifluoroacetate Step1->Step2 CF3COOEt Intermediate 2-(2,2,2-Trifluoroacetyl)-4-bromopyridine Step2->Intermediate Reduction Asymmetric Reduction Intermediate->Reduction Chiral Reducing Agent (e.g., (R)- or (S)-CBS reagent) Product 1-(4-Bromopyridin-2-yl)-2,2,2- trifluoroethan-1-ol Reduction->Product

Caption: Synthetic workflow for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.

Step-by-Step Protocol:

  • Synthesis of 2-(2,2,2-trifluoroacetyl)-4-bromopyridine:

    • To a solution of 4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add ethyl trifluoroacetate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(2,2,2-trifluoroacetyl)-4-bromopyridine.

  • Asymmetric Reduction:

    • To a solution of the chiral catalyst, such as (R)- or (S)-2-methyl-CBS-oxazaborolidine (0.1 eq), in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (1.5 eq) dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of 2-(2,2,2-trifluoroacetyl)-4-bromopyridine (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the enantiomerically enriched 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.

Applications in Medicinal Chemistry: A Versatile Building Block

The strategic placement of the bromine atom and the trifluoroethanol moiety makes this compound a powerful intermediate for generating diverse molecular architectures. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl group can be derivatized through various transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[1] The bromine atom at the 4-position of the pyridine ring can be efficiently coupled with a wide range of boronic acids or esters to introduce aryl, heteroaryl, or alkyl substituents. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

General Workflow for Suzuki-Miyaura Coupling:

Start 1-(4-Bromopyridin-2-yl)-2,2,2- trifluoroethan-1-ol Coupling Suzuki-Miyaura Coupling Start->Coupling Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base, Solvent Product 1-(4-Aryl/Heteroaryl-pyridin-2-yl)-2,2,2- trifluoroethan-1-ol Coupling->Product

Caption: Suzuki-Miyaura coupling of the title compound.

Detailed Protocol for a Representative Suzuki-Miyaura Coupling:

Materials:

  • 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a Schlenk flask, combine 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acid1-(4-Phenylpyridin-2-yl)-2,2,2-trifluoroethan-1-ol85-95
4-Methoxyphenylboronic acid1-(4-(4-Methoxyphenyl)pyridin-2-yl)-2,2,2-trifluoroethan-1-ol80-90
3-Thienylboronic acid1-(4-(Thiophen-3-yl)pyridin-2-yl)-2,2,2-trifluoroethan-1-ol75-85
Derivatization of the Hydroxyl Group

The secondary alcohol functionality can be readily transformed into a variety of other functional groups, further expanding the chemical space accessible from this building block.

  • Esterification: Reaction with carboxylic acids or acyl chlorides in the presence of a coupling agent or a base yields the corresponding esters.

  • Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) provides ethers.

  • Oxidation: Oxidation of the alcohol to the corresponding ketone can be achieved using various oxidizing agents (e.g., Dess-Martin periodinane, Swern oxidation).

Logical Flow for Hydroxyl Group Derivatization:

Start 1-(4-Bromopyridin-2-yl)-2,2,2- trifluoroethan-1-ol Ester Esterification (R-COOH, DCC) Start->Ester Ether Etherification (NaH, R-X) Start->Ether Ketone Oxidation (DMP) Start->Ketone

Caption: Derivatization of the hydroxyl group.

Conclusion

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is a highly valuable and versatile building block for medicinal chemistry. Its strategic combination of a readily functionalizable bromopyridine core and a chiral trifluoroethanol side chain provides medicinal chemists with a powerful tool for the synthesis of novel and diverse molecular entities. The protocols outlined in this guide offer a solid foundation for the efficient utilization of this intermediate in the pursuit of new therapeutic agents. The ability to systematically modify both the pyridine ring and the alcohol functionality allows for a thorough exploration of the chemical space, ultimately accelerating the drug discovery process.

References

  • Carbain, B., Coxon, C. R., Lebraud, H., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. Chemistry. 20(8), 2311-7. [Link][2][3][4]

  • Ishizaki, T., & Shibanuma, T. (2012). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 37(3), 233-243. [Link]

  • Wikipedia. (2024). 2,2,2-Trifluoroethanol. [Link][5]

  • Molinari, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link][6]

  • Konno, T., et al. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. Advanced Synthesis & Catalysis, 363(10), 2586-2591. [Link][7]

  • Saito, N., et al. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link][8]

  • Jadhav, S. A., & Shaikh, A. C. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6806. [Link][9]

  • Al-Masum, M. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6894-6935. [Link][1]

  • Singh, U. P., & Singh, R. K. (2012). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. RSC Advances, 2(27), 10096-10119. [Link][10]

  • Bach, T., & Hehn, J. P. (2009). Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. Organic Letters, 11(17), 3842-3845. [Link][11]

Sources

Application

Application Note: Strategic Derivatization of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Executive Summary & Scaffold Analysis The molecule 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol represents a "privileged scaffold" in modern medicinal chemistry. It combines three distinct pharmacophoric elements: T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol represents a "privileged scaffold" in modern medicinal chemistry. It combines three distinct pharmacophoric elements:

  • The Pyridine Ring: A ubiquitous hydrogen-bond acceptor found in kinase inhibitors and GPCR ligands.[1]

  • The Trifluoromethyl Carbinol (

    
    ):  This motif increases metabolic stability (blocking oxidation) and enhances binding affinity via dipole interactions. Crucially, the electron-withdrawing 
    
    
    
    group lowers the
    
    
    of the hydroxyl group (
    
    
    ) compared to non-fluorinated alcohols (
    
    
    ), altering its hydrogen-bond donor capability [1].
  • The 4-Bromo Handle: A versatile electrophilic site for cross-coupling reactions, allowing rapid expansion into chemical space.[1]

This guide provides validated protocols for derivatizing this scaffold to generate high-quality libraries for biological screening.[1]

Strategic Derivatization Map

The derivatization strategy is bifurcated into C-Functionalization (at the pyridine C4 position) and O-Functionalization (at the chiral alcohol).

DerivatizationStrategy Scaffold 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethan-1-ol PathA Path A: C4 Functionalization (Suzuki/Buchwald) Scaffold->PathA Pd-Catalysis PathB Path B: O-Functionalization (Etherification/Mitsunobu) Scaffold->PathB Base/Activation Lib1 Biaryl Library (Kinase/Protein-Protein Interaction) PathA->Lib1 Ar-B(OH)2 Lib2 Amino-Pyridine Library (GPCR/Ion Channel) PathA->Lib2 HNR2 Lib3 Ether/Ester Analogs (Solubility/Permeability Tuning) PathB->Lib3 R-X or R-COOH

Figure 1: Strategic workflow for diversifying the scaffold. Path A exploits the aryl bromide, while Path B leverages the acidic alcohol.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduction of aryl/heteroaryl groups at the C4 position. Challenge: The free hydroxyl group can deprotonate under basic conditions, potentially coordinating to the Pd catalyst.[1] Solution: Use of a robust catalyst system (Pd(dppf)Cl₂) and a carbonate base in a biphasic solvent system minimizes this interference without requiring protection steps [2].

Reagents:

  • Scaffold: 1.0 equiv

  • Boronic Acid (

    
    ): 1.2–1.5 equiv
    
  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold (100 mg, 0.39 mmol), aryl boronic acid (0.47 mmol), and

    
     (135 mg, 0.98 mmol).
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent & Catalyst: Add degassed 1,4-dioxane (2.0 mL) and water (0.5 mL). Add the Pd catalyst (10-15 mg) quickly under a positive stream of inert gas.

  • Reaction: Heat the block to 85–90°C for 4–12 hours. Monitor by LC-MS.[1] The starting material (Br-pyridine) peak should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (5 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Note: For boronic acids prone to protodeboronation (e.g., 2-heteroaryl), switch to


 / XPhos  with 

in n-Butanol at 100°C [3].
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine diversity elements. Critical Consideration: The hydroxyl group (


) will consume 1 equivalent of the strong base (NaOtBu) used in Buchwald couplings. You must use excess base  (2.5–3.0 equiv) to ensure the amine remains deprotonated and active [4].

Reagents:

  • Scaffold: 1.0 equiv

  • Amine (

    
    ): 1.2 equiv
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BINAP (4 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In the reaction vessel, mix

    
     and Xantphos in the solvent and stir at RT for 5 mins to form the active catalyst species (solution turns from dark purple to orange/brown).
    
  • Addition: Add the scaffold, amine, and

    
    .[1]
    
  • Reaction: Heat to 100°C overnight under inert atmosphere.

  • Workup: Filter through a Celite pad to remove Pd black and insoluble salts.[1] Rinse with EtOAc.[1][2]

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (Acidic modifier: 0.1% Formic acid) to ensure removal of residual palladium and phosphine oxides.

Protocol C: O-Alkylation (Etherification)

Objective: Modulating solubility and permeability. Mechanism: The electron-withdrawing


 group makes the hydroxyl proton significantly more acidic than ethanol. Weak bases (

,

) are sufficient for alkylation, avoiding the need for dangerous metal hydrides (NaH) in many cases [5].

Reagents:

  • Scaffold: 1.0 equiv

  • Alkyl Halide (

    
    ): 1.5 equiv (where X = Br, I)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for mild conditions)
  • Solvent: DMF or Acetonitrile[1]

Step-by-Step Procedure:

  • Dissolve scaffold in anhydrous DMF (0.2 M).

  • Add

    
     and stir at RT for 15 minutes. (Solution may turn slightly yellow).[1]
    
  • Add the alkyl halide.[1][2]

  • Stir at 50–60°C . Monitor by TLC/LC-MS.

    • Tip: If reaction is sluggish due to steric bulk of the

      
       group, add TBAI (tetrabutylammonium iodide)  (10 mol%) as a phase transfer catalyst.
      
  • Quench: Pour into ice water and extract with

    
     (Diethyl ether is preferred over EtOAc to avoid extracting DMF).
    

Biological Screening Preparation

Solubility & Stability Data

When preparing these derivatives for High-Throughput Screening (HTS):

PropertyValue/ObservationImplication for Screening
DMSO Solubility High (>10 mM)Excellent for stock solution preparation.
Aqueous Solubility Low to ModerateDilute into assay buffer < 1% DMSO to avoid precipitation.[1]
Chemical Stability HighThe C-F bond is metabolically robust; the ether linkage is stable.[1]
Chirality Racemic MixtureThe scaffold is chiral.[1][3][4] Biological activity may reside in one enantiomer.[1] Chiral separation (SFC) is recommended for hit validation.[1]
Safety Note

Trifluoroethanol derivatives can exhibit testicular toxicity in animal models [6].[1] Handle all stock solutions with double-gloving protocols and perform all solid weighing in a fume hood.

Workup & Purification Workflow

Purification Reaction Crude Reaction Mixture Quench Quench (H2O/Brine) Reaction->Quench Extract Extraction (EtOAc or Et2O) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Decision Is Product Basic (Amine)? Dry->Decision Flash Normal Phase Flash (Hex/EtOAc) Decision->Flash No (Neutral/Acidic) Prep Reverse Phase Prep-HPLC (H2O/MeCN + 0.1% FA) Decision->Prep Yes (Polar/Basic) Final Final Library Compound (>95% Purity) Flash->Final Prep->Final

Figure 2: Purification decision tree ensuring >95% purity for biological assays.

References

  • Sloop, J. C. (2018).[1] Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Journal of Fluorine Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1]

  • Cahard, D., & Bizet, V. (2014).[1] Trifluoromethyl Ethers: Synthesis and Properties. Chemical Society Reviews, 43, 135-158.[1]

  • U.S. EPA. (2016).[1] TSCA Work Plan Chemical Problem Formulation and Initial Assessment: 2,2,2-Trifluoroethanol.

Sources

Method

Application Notes and Protocols for the Purification of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the purification of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, a key building block in pharmaceutical and agrochemical re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, a key building block in pharmaceutical and agrochemical research. The unique physicochemical properties of this molecule, namely the basic pyridine nitrogen, the polar trifluoromethyl carbinol moiety, and the lipophilic bromophenyl group, necessitate a multi-step purification strategy. This document outlines field-proven methodologies, including acid-base liquid-liquid extraction, flash column chromatography, and recrystallization. Each section explains the underlying chemical principles, provides step-by-step protocols, and offers expert insights for troubleshooting and optimization. The aim is to equip researchers, chemists, and drug development professionals with a robust framework to achieve high purity of the target compound, which is critical for reliable downstream applications.

Introduction and Compound Properties

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is a valuable synthetic intermediate. The presence of the trifluoromethyl carbinol group can enhance metabolic stability and binding affinity in drug candidates, while the bromopyridine scaffold offers a versatile handle for further chemical modifications, such as cross-coupling reactions.[1][2] Given that impurities can lead to ambiguous biological data and problematic side reactions, achieving high purity (>98%) is paramount.

This guide details a systematic approach to purify the compound from a typical crude reaction mixture, which may contain unreacted starting materials, by-products, and residual reagents.

Table 1: Physicochemical Properties of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

PropertyValueSource
CAS Number 1934429-61-4[3]
Molecular Formula C₇H₅BrF₃NO[3]
Molecular Weight 256.02 g/mol [3]
Physical Form Solid or semi-solid[4][5]
pKa (Pyridine) ~2-3 (Estimated)
XLogP3-AA 2.9 (Analog)[6]

Note: The pKa is estimated based on the electron-withdrawing effects of the bromo and trifluoroethanol substituents on the pyridine ring.

Overall Purification Strategy

A multi-tiered approach is recommended for purifying 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. The strategy begins with a bulk separation technique to remove non-basic impurities, followed by a high-resolution chromatographic step, and concludes with a final polishing step to achieve high crystalline purity.

Purification_Workflow A Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc, DCM) B Step 1: Acid-Base Liquid-Liquid Extraction A->B C Aqueous Acid Layer (Contains Protonated Product) B->C Extract w/ 1M HCl D Organic Layer (Neutral/Acidic Impurities Discarded) B->D E Basification & Re-extraction C->E 1. Add Base (e.g., NaOH) 2. Extract w/ Organic Solvent F Concentrated Semi-Pure Product E->F G Step 2: Flash Column Chromatography F->G H Purified Fractions G->H I Step 3: Recrystallization (Optional) H->I Concentrate & Crystallize J High-Purity Crystalline Product (>98%) H->J If sufficiently pure I->J K Purity & Identity Confirmation (HPLC, NMR, MS) J->K

Caption: High-level workflow for the multi-step purification process.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basicity of the pyridine nitrogen atom. By washing the crude organic solution with an aqueous acid, the target compound is protonated and forms a water-soluble salt, transferring it to the aqueous phase. Neutral and acidic impurities remain in the organic layer, which can then be discarded. Subsequent basification of the aqueous layer regenerates the neutral compound, allowing it to be re-extracted into a fresh organic solvent.[7][8] This is an excellent first-pass purification to remove bulk, non-basic impurities.

Experimental Protocol:

  • Initial Setup: Ensure the crude reaction product is fully dissolved in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The protonated product is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc, check densities).

  • Isolate Aqueous Layer: Drain and collect the aqueous layer. For thorough extraction, repeat steps 2-3 on the original organic layer with a fresh portion of 1M HCl and combine the aqueous extracts. Discard the organic layer containing neutral/acidic impurities.

  • Basification: Transfer the combined acidic aqueous extracts to a clean separatory funnel. Cool the funnel in an ice-water bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with swirling until the pH is >9 (confirm with pH paper).

  • Re-extraction: Extract the now-basic aqueous solution with three separate portions of a fresh organic solvent (e.g., EtOAc or DCM). Combine these organic extracts.

  • Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the semi-purified product.

Extraction_Diagram cluster_0 Separatory Funnel 1 cluster_1 Separatory Funnel 2 Crude Organic Layer\n(Product + Neutral Impurities) Crude Organic Layer (Product + Neutral Impurities) Aqueous Layer 1\n(Protonated Product) Aqueous Layer 1 (Protonated Product) Crude Organic Layer\n(Product + Neutral Impurities)->Aqueous Layer 1\n(Protonated Product) Crude Organic Layer\n(Product + Neutral Impurities)->Aqueous Layer 1\n(Protonated Product) + 1M HCl Organic Layer 1\n(Neutral Impurities) Organic Layer 1 (Neutral Impurities) Crude Organic Layer\n(Product + Neutral Impurities)->Organic Layer 1\n(Neutral Impurities) Aqueous Layer 2\n(Salts) Aqueous Layer 2 (Salts) Aqueous Layer 1\n(Protonated Product)->Aqueous Layer 2\n(Salts) Clean Organic Layer\n(Purified Product) Clean Organic Layer (Purified Product) Aqueous Layer 1\n(Protonated Product)->Clean Organic Layer\n(Purified Product) Aqueous Layer 1\n(Protonated Product)->Clean Organic Layer\n(Purified Product) 1. + NaOH (pH>9) 2. + Organic Solvent

Caption: Visual representation of the acid-base extraction process.

Protocol 2: Flash Column Chromatography

Principle: Flash column chromatography on silica gel is a high-resolution technique ideal for separating the target compound from closely related impurities. Silica gel is a polar stationary phase. The mobile phase (eluent) is a less polar solvent system. Compounds are separated based on their polarity; more polar compounds interact more strongly with the silica and elute later. Given the pyridine moiety, peak tailing can be an issue due to strong interactions with acidic silanol groups on the silica surface. This can be mitigated by adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.[9]

Experimental Protocol:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine an optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and use gentle pressure (air or nitrogen) to pack the bed uniformly, avoiding cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the semi-purified product from Step 1 in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin elution with the non-polar solvent system determined by TLC. Collect fractions in test tubes. Gradually increase the polarity of the eluent (gradient elution) as needed to elute the product. Monitor the fractions by TLC to identify those containing the pure compound.

  • Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Table 2: Suggested Eluent Systems for Chromatography

Eluent SystemModifier (Optional)Typical RfNotes
Hexane : Ethyl Acetate (e.g., 9:1 to 1:1 v/v)0.1% Triethylamine (TEA)0.2 - 0.4A standard system for compounds of moderate polarity. TEA helps prevent peak tailing.[9][10]
Dichloromethane : Methanol (e.g., 99:1 to 95:5 v/v)0.1% Triethylamine (TEA)0.3 - 0.5A more polar system, useful if the compound shows poor mobility in Hex/EtOAc.[10]

Protocol 3: Recrystallization

Principle: Recrystallization is the gold standard for purifying solid compounds to a high degree. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at varying temperatures. An ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the mother liquor.[11][12]

Experimental Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a few milligrams of the purified product in various solvents (e.g., heptane, toluene, ethyl acetate, isopropanol) or solvent mixtures (e.g., heptane/EtOAc). The goal is to find a system where the compound is poorly soluble when cold but highly soluble when hot.

  • Dissolution: Place the solid product from chromatography in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals under vacuum to remove all residual solvent.

Purity and Identity Confirmation

The purity of the final product must be rigorously assessed using orthogonal analytical methods.[13][14]

Table 3: Analytical Methods for Quality Control

TechniquePurposeSample Parameters & Expected Results
HPLC-UV Quantitative Purity AssessmentColumn: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid. Detection: 254 nm. Result: A single major peak with >98% purity by area percentage.[13]
¹H NMR Structural ConfirmationSolvent: CDCl₃ or DMSO-d₆. Result: The spectrum should show characteristic peaks for the pyridine and phenyl protons, as well as the carbinol CH and OH protons, with correct integrations and splitting patterns.
¹⁹F NMR Confirmation of CF₃ GroupSolvent: CDCl₃ or DMSO-d₆. Result: A singlet corresponding to the -CF₃ group.
LC-MS Molecular Weight ConfirmationIonization: Electrospray Ionization (ESI+). Result: The mass spectrum should show the [M+H]⁺ ion at m/z 255.9/257.9 (accounting for Br isotopes).

Troubleshooting

ProblemPotential CauseSuggested Solution
Low recovery after extraction Incomplete protonation or basification; product is partially soluble in water.Ensure pH is <2 during acid wash and >9 during basification. Perform more extractions (e.g., 4-5 times) with smaller solvent volumes.
Significant peak tailing in chromatography Strong interaction of basic pyridine with acidic silica gel.Add 0.1-0.5% triethylamine or 1% ammonia in methanol to the eluent to mask active silanol sites.[9]
Compound oils out during recrystallization Solvent is too non-polar; cooling is too rapid; presence of impurities.Use a slightly more polar solvent system. Ensure slow cooling. Ensure the starting material is of sufficient purity (>90%).
No crystal formation Solution is not saturated; compound is an oil at room temperature.Reduce the volume of solvent. Try scratching the inside of the flask with a glass rod. Add a seed crystal. If it's an oil, purification should stop at chromatography.

References

  • The Royal Society of Chemistry. C-H Fluorination Promoted by Pyridine N‐Oxyl Radical. Available at: [Link]

  • Green Chemistry (RSC Publishing). Efficient removal of both basic and non-basic nitrogen compounds from fuels by deep eutectic solvents. Available at: [Link]

  • Springer. Removal of Basic Nitrogen Compounds from Fuel Oil with [Hnmp]H2PO4 Ionic Liquid. Available at: [Link]

  • Sebha University Journal of Pure & Applied Sciences. View of Basic Nitrogen Compounds Identification in Rasco Crude Oil Blend and in its Distillates and Residue. Available at: [Link]

  • University of California, Irvine. Exp 6 - Extraction. Available at: [Link]

  • ACS Publications. Selective isolation of nitrogen bases from petroleum. Available at: [Link]

  • PubChem. 1-(4-Bromophenyl)-2,2,2-trifluoroethanol. Available at: [Link]

  • PubChem. 1-(4-Bromophenyl)-2,2-difluoroethan-1-ol. Available at: [Link]

  • PMC. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available at: [Link]

  • ACS Publications. Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available at: [Link]

  • Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Available at: [Link]

  • ACS Publications. A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. Available at: [Link]

  • BuyersGuideChem. 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. Available at: [Link]

  • AMERICAN ELEMENTS. 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol. Available at: [Link]

  • PMC. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. Available at: [Link]

  • J&H Chemical Co., Ltd. 1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. Available at: [Link]

  • Global Substance Registration System. 1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHANOL. Available at: [Link]

  • Organic Chemistry Portal. Trifluoromethyl carbinol synthesis. Available at: [Link]

  • PMC. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Available at: [Link]

  • ResearchGate. Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. Available at: [Link]

  • Scite.ai. Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. Available at: [Link]

  • Organic Syntheses. guanidoacetic acid. Available at: [Link]

  • Google Patents. US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.

Sources

Application

Application Note: Analytical Strategy for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Executive Summary & Molecule Profile[2][3] This guide details the analytical protocols for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (referred to herein as BPTFE ).[1][2][3] This molecule represents a class of "p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2][3]

This guide details the analytical protocols for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (referred to herein as BPTFE ).[1][2][3] This molecule represents a class of "privileged structures" in drug discovery—chiral fluorinated heterocycles.[2][3] Its analysis presents a dual challenge: the electronic push-pull of the basic pyridine ring versus the electron-withdrawing trifluoromethyl group, and the critical need for enantiomeric resolution of the secondary alcohol.[1][2][3]

Physicochemical Context[2][4]
  • CAS: 1934429-61-4[1][3][4]

  • Molecular Weight: 256.02 g/mol [1][3][4]

  • Key Functional Groups:

    • Pyridine Nitrogen:[1][3] Weakly basic (Predicted pKa ~2.5–3.0 due to inductive withdrawal by -CF3 and -Br).[1][3]

    • Trifluoroethanol (-CH(OH)CF3):[1][3] H-bond donor; increases lipophilicity compared to non-fluorinated alcohols.[3]

    • Chiral Center: C1 position (Benzylic-like carbon).[1][3]

Analytical Implication: The low pKa of the pyridine ring means standard "neutral" silica interactions will cause peak tailing.[1][2][3] Methods must utilize either high-pH buffers (to suppress ionization, typically for chiral) or low-pH mobile phases (to fully protonate, for achiral RP-LC).[1][2][3]

Decision Tree: Method Selection

The following workflow illustrates the decision logic for selecting the appropriate analytical mode based on the sample stage.

MethodSelection Sample Input Sample Matrix Matrix Type? Sample->Matrix Bio Biological (Plasma/Microsomes) Matrix->Bio Complex Bulk Bulk API / Process Intermediate Matrix->Bulk Clean Quant Trace Quant (PK) Bio->Quant Goal Analytical Goal? Bulk->Goal Purity Chemical Purity Goal->Purity Chiral Enantiomeric Excess Goal->Chiral MethodA Method A: UHPLC-MS/MS (ESI+) Quant->MethodA MethodB Method B: HPLC-UV (Acidic RP) Purity->MethodB MethodC Method C: SFC or NP-LC (Amylose/Cellulose) Chiral->MethodC

Figure 1: Analytical workflow selection based on sample origin and data requirements.

Protocol A: Trace Quantification (Bioanalysis)

Technique: UHPLC-MS/MS (Triple Quadrupole) Application: DMPK studies, plasma stability, microsomal clearance.[1][2][3]

Mechanistic Rationale

To achieve high sensitivity (<1 ng/mL), we utilize the pyridine nitrogen for protonation.[1][2][3] Although the -CF3 group withdraws electrons, the pyridine remains the most basic site.[2][3] Electrospray Ionization (ESI) in Positive Mode is mandatory.[1][3]

Chromatographic Conditions
ParameterSettingRationale
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Ethylene Bridged Hybrid particles resist high pH, but here we use low pH for protonation stability.[1][2][3]
Mobile Phase A 0.1% Formic Acid in WaterEnsures Pyridine is fully protonated (

) for max sensitivity.
Mobile Phase B AcetonitrileLower backpressure than MeOH; better desolvation.[1][2][3]
Flow Rate 0.4 mL/minOptimal for ESI source efficiency.[1][2][3]
Gradient 5% B to 95% B over 3.0 minFast elution for high-throughput PK screening.[1][2][3]
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive (

    
     due to 
    
    
    
    )[1][2][3]
  • Precursor Ion: 255.9 (Select

    
     for slightly higher abundance)[1][3]
    
  • Product Ions:

    • Quantifier: 237.9 (

      
      ).[1][2][3] Loss of water is favored in benzylic-type alcohols.[3]
      
    • Qualifier: 176.0 (Loss of Br or fragmentation of pyridine ring).[1][2][3]

Sample Preparation (Protein Precipitation)
  • Aliquot 20 µL plasma into a 96-well plate.

  • Add 100 µL Acetonitrile containing Internal Standard (e.g., Warfarin or a deuterated analog).[1][2][3]

  • Vortex (2 min) and Centrifuge (4000 rpm, 10 min).

  • Inject 2 µL of supernatant.

Protocol B: Chiral Resolution (Enantiomeric Excess)

Technique: Supercritical Fluid Chromatography (SFC) or Normal Phase HPLC Application: Process control, resolution of (R)- and (S)- enantiomers.[1][2][3]

Mechanistic Rationale

The trifluoroethanol moiety allows for "hydrogen bond donor" interactions with the carbonyls/carbamates of polysaccharide stationary phases.[2][3] However, the basic pyridine can cause non-specific binding to residual silanols.[3]

  • Critical Additive: A basic additive (Diethylamine or Isopropylamine) is required to mask silanols and improve peak symmetry.[1][2][3]

Screening Strategy

Do not rely on a single column.[2][3] Screen the "Big 4" polysaccharide columns:

  • AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) – High probability of success for CF3-alcohols.[1][2][3]

  • OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][3]

  • OJ-H (Cellulose tris(4-methylbenzoate))[1][3]

  • IA/IB (Immobilized versions – allow for wider solvent range).[1][2][3]

Recommended Method (Starting Point)
ParameterSettingNotes
Mode Normal Phase HPLCEasier to transfer than SFC if equipment is limited.[1][2][3]
Column Chiralpak AD-H (4.6 x 250 mm, 5 µm)Amylose backbone often resolves aromatic alcohols best.[1][2][3]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2][3]1)DEA is crucial for peak shape.[1][2][3]
Flow Rate 1.0 mL/minStandard NP flow.[1][2][3]
Detection UV @ 254 nmPyridine absorption maximum.[1][2][3]
Temp 25°CLower temperature often improves chiral selectivity ($ \alpha $).[1][2][3]

Protocol C: Chemical Purity (Process Control)

Technique: HPLC-UV (Reverse Phase) Application: Determining % purity of bulk material, identifying synthetic byproducts.[1][2][3]

Workflow Logic

For purity, we need high resolution to separate the main peak from potential des-bromo impurities or oxidized pyridine N-oxides.[2][3]

Method Details
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1][2][3]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.[1][2][3]0) – Buffers the pyridine ionization.[1][3]

    • B: Acetonitrile.[1][3][5]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: Diode Array Detector (DAD).[1][3] Scan 210–400 nm.[1][3] Extract 254 nm.[1][2][3]

  • System Suitability Requirement: Tailing Factor (

    
    ) < 1.5. If 
    
    
    
    , increase buffer strength or switch to low pH (0.1% TFA).[1][2][3]

Validation Criteria (ICH Q2(R1))

To ensure these methods are trustworthy, they must be validated against the following criteria:

  • Specificity:

    • Test: Inject blank matrix and ensure no interference at the retention time of BPTFE.[3]

    • Requirement: Interference < 20% of the LLOQ response.[1][3]

  • Linearity:

    • Range: 1 ng/mL to 1000 ng/mL (for LC-MS).[1][2][3]

    • Metric:

      
      .[1][3]
      
  • Accuracy & Precision:

    • Test: QC samples at Low, Mid, and High concentrations (n=5).[1][3]

    • Requirement: CV < 15% (20% at LLOQ).[1][3]

Troubleshooting Guide

IssueRoot CauseCorrective Action
Split Peaks (Chiral) Wrong solvent strength or sample solvent mismatch.[1][2][3]Dissolve sample in Mobile Phase. Reduce injection volume.
Tailing (Achiral) Interaction between Pyridine N and Silanols.[1][2][3]Add 0.1% TEA to mobile phase (High pH) or use TFA (Low pH).[1][2][3]
Low Sensitivity (MS) Ion suppression or wrong polarity.[1][2][3]Verify ESI+ mode.[1][3] Check for co-eluting phospholipids (monitor m/z 184).
Carryover Sticky CF3 group adsorbing to injector.Use a needle wash of 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid.[1][3]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][3][5]

  • Subramanian, G. (2001).[1][3] Chiral Separation Techniques: A Practical Approach.[1][2][3] Wiley-VCH.[3] (General reference for polysaccharide column selection logic).

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1][3][5]

  • PubChem Compound Summary. (2024). 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (Structural Analog Data). National Center for Biotechnology Information.[1][3] (Note: Used as structural reference for pKa/LogP estimation).[1][3]

Sources

Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Abstract This technical guide provides detailed application notes and validated protocols for the asymmetric synthesis of the chiral building block, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. Chiral trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the asymmetric synthesis of the chiral building block, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. Chiral trifluoromethylated pyridyl alcohols are privileged scaffolds in medicinal chemistry, offering a unique combination of metabolic stability, enhanced binding affinity, and lipophilicity conferred by the trifluoromethyl group, alongside the versatile chemical handle of the pyridine ring.[1][2][3] The 4-bromo substituent further serves as a crucial reactive site for subsequent cross-coupling reactions, enabling rapid diversification and the construction of complex molecular architectures for drug discovery programs.[4] This document outlines two robust and highly enantioselective methods: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Trifluoromethylated Pyridyl Alcohol

The rational design of modern pharmaceuticals increasingly relies on the incorporation of fluorine-containing functional groups to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[3] The trifluoromethyl (CF₃) group is particularly effective at blocking metabolic oxidation sites and can significantly alter the acidity or basicity of nearby functional groups, thereby improving a molecule's metabolic half-life and bioavailability.[2][3]

When this group is installed adjacent to a chiral center on a pyridyl scaffold, as in 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, it creates a high-value intermediate. The stereochemistry of the alcohol is often critical for target engagement, making its enantioselective synthesis a paramount challenge.[5] This guide provides two field-proven, highly reliable methods for the asymmetric reduction of the parent prochiral ketone, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone, to yield the desired chiral alcohol with excellent enantiomeric excess (ee).

Method 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of ketones.[6] Catalysts based on Ruthenium(II) complexed with N-tosylated diamine ligands, such as the Noyori-type catalysts, are exceptionally effective for a broad range of substrates, including challenging trifluoromethyl ketones.[6][7] The use of a formic acid/triethylamine azeotrope as the hydrogen source avoids the need for high-pressure hydrogenation equipment, making this protocol highly accessible for standard laboratory settings.[6][7]

Principle and Mechanistic Insight

The catalytic cycle involves the formation of a ruthenium hydride species, which serves as the active reducing agent. The prochiral ketone coordinates to the metal center, and the hydride is transferred to the carbonyl carbon via a well-organized, six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, resulting in the formation of one enantiomer of the alcohol in preference to the other.[8]

Experimental Workflow for ATH

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst Solution RuCl(S,S)-TsDPEN in DMF combine Combine Solutions Add catalyst to reagent mixture prep_catalyst->combine prep_reagents Prepare Reagent Solution Substrate & HCOOH/NEt₃ in DMF prep_reagents->combine setup Inert Atmosphere Setup Schlenk flask under Argon react Stir at Controlled Temp (e.g., 25-40 °C, 12-24 h) combine->react monitor Monitor Progress (TLC / HPLC) react->monitor quench Quench Reaction (e.g., sat. NaHCO₃) monitor->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify structure Structural Verification (¹H, ¹⁹F NMR) purify->structure purity Purity & Enantiomeric Excess (Chiral HPLC) purify->purity

Caption: Workflow for Ru-Catalyzed Asymmetric Transfer Hydrogenation.

Detailed Protocol: ATH

Materials & Reagents:

  • 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one (Substrate, 1.0 equiv)

  • RuCl or its (R,R)-enantiomer (Catalyst, 0.5 - 1.0 mol%)

  • Formic acid (HCOOH) and Triethylamine (NEt₃) in a 5:2 molar ratio (Hydrogen source, 5.0 equiv HCOOH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a glovebox or under a strong stream of argon, add RuCl (e.g., 0.005 mmol, 0.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Dissolve the substrate (1.0 mmol) in anhydrous DMF (3 mL). To this solution, add triethylamine (0.7 mL, 5.0 mmol) followed by formic acid (0.19 mL, 5.0 mmol) to form the hydrogen source in situ.

  • Reaction Initiation: Transfer the substrate/hydrogen source solution to the Schlenk flask containing the catalyst via cannula.

  • Incubation: Seal the flask and stir the reaction mixture at room temperature (or up to 40 °C to increase rate) for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or a preliminary HPLC injection.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.

Expertise & Trustworthiness Note: The purity of the catalyst is paramount for achieving high enantioselectivity. Ensure all solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere to prevent catalyst deactivation. If conversion stalls, a slight increase in temperature (e.g., to 40 °C) can be beneficial.[7]

Method 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

The CBS reduction is a benchmark reaction in asymmetric synthesis, renowned for its high enantioselectivity, predictability, and broad substrate scope.[9][10] The method utilizes a chiral oxazaborolidine catalyst to stereochemically direct the reduction of a prochiral ketone by a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex.[10][11][12]

Principle and Mechanistic Insight

The accepted mechanism involves the formation of a coordination complex between the oxazaborolidine catalyst, the borane, and the ketone.[13] The Lewis acidic boron of the catalyst coordinates to the carbonyl oxygen, while the Lewis basic nitrogen coordinates to the incoming borane molecule. This ternary complex arranges the ketone in a sterically defined orientation, forcing the hydride from the borane to attack a specific face of the carbonyl, leading to a highly predictable stereochemical outcome.[13][14] For example, using an (S)-CBS catalyst typically directs the hydride to the Re face of the ketone.

Catalytic Cycle for CBS Reduction

CBS_Cycle cluster_main Catalytic Cycle catalyst (S)-CBS Catalyst complex1 Catalyst-Borane Complex catalyst->complex1 borane BH₃•SMe₂ borane->complex1 ketone Prochiral Ketone (R¹-CO-R²) complex2 Ternary Complex (Catalyst-Borane-Ketone) product Chiral Alcohol complex1->complex2 + Ketone hydride_transfer Stereoselective Hydride Transfer complex2->hydride_transfer product_release Product Release & Catalyst Regeneration hydride_transfer->product_release product_release->product product_release->complex1 + BH₃•SMe₂

Caption: Simplified catalytic cycle of the CBS reduction.

Detailed Protocol: CBS Reduction

Materials & Reagents:

  • 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one (Substrate, 1.0 equiv)

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene, Catalyst, 10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aq. NH₄Cl, Ethyl acetate, Brine, Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (5 mL). Cool the flask to 0 °C in an ice bath.

  • Catalyst & Borane Addition: Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%) to the cold THF. Stir for 5 minutes. Slowly, add the borane-dimethyl sulfide complex (0.1 mL, 1.0 mmol) dropwise. A slight evolution of gas may be observed. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve the substrate (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump to maintain the low temperature and ensure high selectivity.

  • Incubation: Stir the reaction at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C. Stir for 30 minutes as the mixture warms to room temperature.

  • Work-up: Add saturated aqueous NH₄Cl solution (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield the desired chiral alcohol.

Expertise & Trustworthiness Note: The slow addition of the ketone substrate is critical for achieving high enantioselectivity.[10] A rapid addition can lead to a non-catalyzed background reduction by borane, resulting in a racemic product. The trifluoromethyl group is sterically demanding, and the CBS protocol reliably treats it as the "large" substituent, allowing for predictable stereochemical outcomes.[15]

Product Analysis and Data Summary

Confirmation of the product's identity and enantiomeric purity is essential. Standard analytical techniques include NMR for structural verification and chiral HPLC for determining the enantiomeric excess.

Analytical Characterization
  • ¹H NMR: Will confirm the formation of the alcohol by the appearance of a quartet for the carbinol proton (CH-OH) and a doublet for the hydroxyl proton (which may be broad or exchange with D₂O).

  • ¹⁹F NMR: Will show a doublet signal for the -CF₃ group, coupled to the adjacent carbinol proton.

  • Chiral HPLC: This is the definitive method for quantifying enantiomeric excess. A typical method is provided below.

Protocol: Chiral HPLC Analysis
  • Column: CHIRALPAK® IC or equivalent cellulose-based chiral stationary phase (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 270 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Calculation: Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Representative Data

The following table summarizes expected results based on literature precedents for analogous trifluoromethyl ketone reductions.

MethodCatalyst (Enantiomer)Substrate Loading (mmol)Temp (°C)Time (h)Typical Yield (%)Typical ee (%)
ATH RuCl1.0251890 - 98%>98% (R)
CBS (S)-Methyl-CBS1.00385 - 95%>97% (S)

Conclusion

This guide details two highly effective and reliable methods for the asymmetric synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. The Ruthenium-catalyzed Asymmetric Transfer Hydrogenation offers operational simplicity and avoids pyrophoric reagents, while the Corey-Bakshi-Shibata reduction provides exceptional predictability and is backed by decades of successful application. The choice between these protocols may depend on available equipment, catalyst cost, and the desired absolute stereochemistry of the final product. Both methods deliver the target chiral alcohol in high yield and excellent enantiomeric purity, providing chemists with a robust toolkit for accessing this valuable building block for pharmaceutical research and development.

References

  • Zhang, W., et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. ORGANIC CHEMISTRY. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Available at: [Link]

  • PubMed. (2012). Organocatalytic asymmetric fluorination/semipinacol rearrangement: an efficient approach to chiral β-fluoroketones. Available at: [Link]

  • ACS Publications. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Available at: [Link]

  • Ma, J.-A. (2014). Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. Chemical Communications. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. Available at: [Link]

  • ACS Publications. (2018). Asymmetric Construction of Fluoroalkyl Tertiary Alcohols through a Three-Component Reaction of (Bpin)2, 1,3-Enynes, and Fluoroalkyl Ketones Catalyzed by a Copper(I) Complex. Organic Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Borane as a reducing agent. Available at: [Link]

  • Andrew G Myers Research Group. (n.d.). Chem 115. Available at: [Link]

  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Available at: [Link]

  • ResearchGate. (n.d.). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. Available at: [Link]

  • CHIMIA. (n.d.). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. Available at: [Link]

  • RSC Publishing. (2025). Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. Available at: [Link]

  • PubMed. (2012). Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. Available at: [Link]

  • RSC Publishing. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Available at: [Link]

  • ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Available at: [Link]

  • ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Available at: [Link]

  • ACS Publications. (2015). Synthesis of Chiral Trifluoromethyl-Substituted Hydrazines via Pd- Catalyzed Asymmetric Hydrogenation and Reductive Amination. Available at: [Link]

  • RSC Publishing. (2018). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Available at: [Link]

  • ACS Publications. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • ACS Publications. (2015). Ru-Catalyzed Asymmetric Transfer Hydrogenation of α-Trifluoromethylimines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. Available at: [Link]

  • PMC. (2024). Diastereoselective hydride transfer enables a synthesis of chiral 1,5-carboxamido-trifluoromethylcarbinols. Available at: [Link]

  • Science. (n.d.). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Available at: [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]

  • HPLC. (n.d.). Chiral Impurity Methods – Case Study. Available at: [Link]

  • ResearchGate. (2023). Chiral trifluoromethylated enamides: Synthesis and applications. Available at: [Link]

  • Pharmaceutical Technology. (2026). Asymmetric Synthesis Continues to Advance. Available at: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • JOCPR. (n.d.). Emerging Applications of Chiral Switching in Drug Discovery and Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Available at: [Link]

  • PubMed. (2025). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. Available at: [Link]

  • PubMed. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. Available at: [Link]

  • ResearchGate. (2025). An asymmetric synthesis of a 4-substituted-1,4-dihydropyridine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purity Improvement for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

Welcome to the technical support guide for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and encountering challenges related to its purity.

FAQs - Common Purity Issues

Q1: What are the most likely impurities in a crude sample of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol synthesized via a Grignard reaction?

A1: The impurity profile is highly dependent on the specific reaction conditions. However, when synthesizing this compound via the addition of a Grignard reagent (formed from a bromopyridine) to a trifluoroacetyl compound, several common impurities can be anticipated:

  • Unreacted Starting Materials: Residual 2,4-dibromopyridine and the trifluoroacetyl source are common.

  • By-products from the Grignard Reagent: Homocoupling of the Grignard reagent can lead to the formation of bipyridyl species. Reaction with atmospheric moisture or other protic sources will quench the Grignard reagent, leading to 4-bromopyridine.

  • Over-reaction or Side-products: If an ester of trifluoroacetic acid is used as the electrophile, double addition of the Grignard reagent can occur, leading to a tertiary alcohol.[1]

  • Degradation Products: Trifluoromethyl carbinols can be sensitive to acidic or basic conditions, potentially leading to decomposition during workup or purification.[2][3]

Q2: My NMR spectrum shows unidentifiable peaks in the aromatic region. What could they be?

A2: Unidentified aromatic peaks often correspond to pyridine-containing impurities. Consider the following possibilities:

  • Isomeric Dibromopyridines: Commercial 2,4-dibromopyridine may contain small amounts of other isomers like 2,5-dibromopyridine or 2,6-dibromopyridine.[4][5] These can lead to the formation of isomeric products that are difficult to separate.

  • Protonated Pyridine Species: If your NMR solvent contains traces of acid (e.g., D2O, CDCl3), the pyridine nitrogen can be protonated, leading to shifts in the aromatic signals.

  • Metal Complexes: Pyridine and its derivatives can form complexes with various transition metals, which may be present as trace impurities from reagents or equipment.[6]

Q3: Why is my isolated product a yellow oil when it's reported to be a solid?

A3: A yellow, oily appearance often indicates the presence of impurities. Biphenyl-type by-products, which can arise from Grignard coupling reactions, are often yellowish in color.[7] Additionally, residual solvents or low-melting point eutectic mixtures with impurities can prevent your product from solidifying. A thorough purification, such as flash column chromatography, followed by removal of all solvents under high vacuum, is recommended.

Troubleshooting Guide: Purification Workflows

This section provides a systematic approach to tackling common purification challenges.

Issue 1: Poor Separation in Flash Column Chromatography

Symptom: Your product co-elutes with one or more impurities, resulting in fractions of low purity.

Troubleshooting Workflow

Caption: Workflow for troubleshooting poor chromatographic separation.

In-depth Analysis
  • Solvent System (Eluent): The polarity of the eluent is critical.[8] For polar compounds like your target molecule, a good starting point is a mixture of ethyl acetate and hexanes. If separation is poor, consider switching to a more polar solvent system like methanol in dichloromethane.[9] For very polar compounds that are difficult to separate on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[10]

  • Stationary Phase: Standard silica gel is acidic and can cause tailing or degradation of basic compounds like pyridines.[11] If you observe significant tailing on TLC, consider using deactivated silica (e.g., treated with triethylamine) or switching to a different stationary phase like alumina.

  • Loading: Dry loading your crude product onto a small amount of silica is often superior to wet loading, as it can lead to sharper bands and better separation.

Issue 2: Product Degradation During Purification

Symptom: You observe new, unwanted spots on your TLC plates after the column, and the overall yield is low.

Analysis: Trifluoromethyl carbinols can be unstable, particularly in the presence of acid or base.[2] The silica gel used in flash chromatography is inherently acidic and can catalyze degradation.

Mitigation Strategies
  • Neutralize the Stationary Phase: Before running the column, flush the silica gel with a solvent mixture containing a small amount of a non-volatile base, such as triethylamine (e.g., 0.5-1% in your eluent). This will neutralize the acidic silanol groups.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica for purifying acid-sensitive compounds.

  • Minimize Contact Time: Use flash chromatography with applied pressure to minimize the time your compound spends on the column.[12]

Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of 1 g of crude 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.

1. Eluent Selection:

  • Perform TLC analysis using various solvent systems. A good starting point is a gradient of ethyl acetate (EtOAc) in hexanes.
  • Aim for an Rf value of ~0.25-0.35 for the desired product.

2. Column Preparation:

  • Select a glass column of appropriate size (e.g., 40 mm diameter).
  • Prepare a slurry of silica gel (e.g., 50 g, 230-400 mesh) in the initial, least polar eluent.
  • Pack the column, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or ethyl acetate.
  • Add ~2-3 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add this dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin elution with the starting solvent system (e.g., 10% EtOAc in hexanes).
  • Apply gentle positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute.[12]
  • Collect fractions (e.g., 20 mL each) and monitor by TLC.
  • Gradually increase the polarity of the eluent as needed to elute the product.
Protocol 2: Recrystallization

If the product is a solid and has a purity of >90% after chromatography, recrystallization can be an excellent final purification step.

1. Solvent Screening:

  • In small test tubes, test the solubility of a small amount of your product in various solvents (e.g., hexanes, toluene, ethyl acetate, isopropanol) at room temperature and upon heating.
  • An ideal solvent will dissolve the product when hot but not when cold. A two-solvent system (one in which the product is soluble, and one in which it is not) can also be effective.

2. Recrystallization Procedure:

  • Dissolve the impure solid in the minimum amount of hot recrystallization solvent.
  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
  • Allow the solution to cool slowly to room temperature.
  • Once crystals begin to form, cool the flask in an ice bath to maximize recovery.
  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Data Interpretation

Table 1: Example HPLC Purity Analysis
StagePurity (%)Major Impurity 1 (Retention Time)Major Impurity 2 (Retention Time)
Crude Product75.22,4-dibromopyridine (3.8 min)Unknown (5.1 min)
After Column96.8None DetectedUnknown (5.1 min) - 1.5%
After Recrystallization99.5None DetectedNone Detected
Interpreting NMR Data
  • ¹H NMR: The proton attached to the carbinol carbon should appear as a quartet due to coupling with the three fluorine atoms. The pyridine protons will have characteristic shifts and coupling patterns. The presence of starting 2,4-dibromopyridine can be identified by its distinct set of aromatic signals.[13][14]

  • ¹⁹F NMR: A clean spectrum should show a single signal (a doublet due to coupling with the carbinol proton) for the CF₃ group. The presence of other fluorine-containing impurities will be readily apparent.

References
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • MilliporeSigma. 2,2,2-Trifluoroacetophenone 99%. [Link]

  • SLS. 2,2,2-Trifluoroacetophenone, 99%. [Link]

  • PubChem. 2,4-Dibromopyridine. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Google Patents.
  • UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]

  • ACS Publications, The Journal of Organic Chemistry. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • BuyersGuideChem. 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol. [Link]

  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?[Link]

  • BORIS Portal - Universität Bern. Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]

  • ACS Publications, Journal of the American Chemical Society. Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. [Link]

  • Scite.ai. Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis—A Caveat on Reaction Times and Product Isolation. [Link]

  • ResearchGate. Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. [Link]

  • Google Patents.
  • SpringerLink. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. [Link]

  • PubMed. Highly enantioselective organocatalytic trifluoromethyl carbinol synthesis--a caveat on reaction times and product isolation. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • PubChem. 1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethanone. [Link]

  • Google Patents.

Sources

Optimization

Technical Support Center: Post-Synthetic Processing of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol

[1] Ticket ID: CF3-PYR-4BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Work-up and Isolation Protocols[1] Executive Summary & Chemical Context Y...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: CF3-PYR-4BR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Work-up and Isolation Protocols[1]

Executive Summary & Chemical Context

You are likely synthesizing 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol via the nucleophilic addition of a trifluoromethyl source (typically Ruppert-Prakash reagent ,


) to 4-bromo-2-pyridinecarboxaldehyde .[1]

This molecule presents a "dual-personality" challenge during work-up:

  • The Pyridine Nitrogen: A basic center (

    
     of conjugate acid 
    
    
    
    due to the electron-withdrawing Br and
    
    
    groups).[1][2]
  • The Trifluoroethanol Hydroxyl: An acidic proton (

    
    , significantly more acidic than non-fluorinated alcohols due to the strong 
    
    
    
    effect of the
    
    
    group).[1][2]

The Core Challenge: The intermediate silyl ether is unusually stable, and the final product has amphoteric solubility characteristics that can lead to massive yield loss during aqueous extraction if pH is not strictly controlled.[2]

Standard Operating Procedure (The "Gold Standard")

This protocol assumes a reaction scale of 1–10 mmol using


 and a fluoride initiator (CsF or TBAF) or base.[1]
Phase A: Quench & Desilylation

The reaction mixture likely contains the silyl ether intermediate Py-CH(CF3)-OTMS.[1] This bond is stronger than typical silyl ethers.[1][2]

  • The Hydrolysis Choice:

    • Method A (Acidic - Recommended for Scale): Add 2N HCl (3 equiv.[1][2] relative to

      
      ) directly to the reaction mixture at 0°C. Stir vigorously at Room Temperature (RT) for 1–2 hours.
      
      • Why: This cleaves the O-Si bond and protonates the pyridine, driving the impurity (TMS-OH/TMS-Cl) into the organic phase or volatility, while keeping your product in the aqueous phase temporarily.

    • Method B (Fluoride - Recommended for Speed): Add TBAF (1M in THF) (1.2 equiv).[1][2] Stir for 30 mins.

      • Why: Instant cleavage.[1][2] However, this generates tetrabutylammonium salts which can complicate chromatography later.[1][2]

Phase B: pH Adjustment & Extraction (The Critical Step)

Failure here is the #1 cause of "missing product."[1]

  • If Method A (Acid) was used:

    • The product is currently in the aqueous phase as the pyridinium hydrochloride salt (

      
      ).
      
    • Action: Carefully neutralize with saturated

      
        or 2N NaOH  to pH 7–8 .
      
    • Caution: Do not overshoot to pH > 12.[2] The trifluoroethanol proton is acidic (

      
      ).[1][2] At very high pH, you risk forming the alkoxide anion (
      
      
      
      ), which is water-soluble.[2]
  • Extraction:

    • Extract 3x with Ethyl Acetate (EtOAc) .[1][2] DCM is acceptable but EtOAc is better for polar pyridines.[1][2]

    • Wash combined organics with Brine (1x).[1][2]

    • Dry over

      
       (Sodium Sulfate).[1][2][3] Do not use 
      
      
      
      if the product is trace-acid sensitive, though usually safe here.[1][2]
Phase C: Purification
  • Concentration: Rotary evaporate at < 40°C. The product is not highly volatile but avoid high vacuum for extended periods if the oil is hot.[1][2]

  • Chromatography:

    • Stationary Phase: Silica Gel (Standard).[1][2]

    • Eluent: Hexanes/EtOAc gradient (typically 0%

      
       30%).[1][2]
      
    • Modifier: If you observe "streaking" or "tailing" on TLC, add 1% Triethylamine (Et3N) to the eluent to neutralize silica acidity.[1][2]

Visualization: The Work-Up Logic Flow

WorkupFlow Start Crude Reaction Mixture (Silyl Ether Intermediate) QuenchChoice Choose Quench Method Start->QuenchChoice AcidPath Method A: Add 2N HCl (Forms Pyridinium Salt) QuenchChoice->AcidPath Scalability FluoridePath Method B: Add TBAF (Cleaves Silyl Ether) QuenchChoice->FluoridePath Speed AqLayer Aqueous Layer (Contains Product as Py-H+) AcidPath->AqLayer Product enters water OrgLayer Organic Layer (Contains Product) FluoridePath->OrgLayer Neutralize Neutralize to pH 7-8 (CRITICAL STEP) AqLayer->Neutralize Purify Flash Chromatography (Hex/EtOAc + 1% Et3N) OrgLayer->Purify Extract Extract with EtOAc (3x) Neutralize->Extract Extract->Purify

Caption: Decision matrix for work-up based on quench method. Note the critical pH adjustment step in the acid pathway.

Troubleshooting Guide (FAQ)

Q1: I see two spots on my TLC that are very close together. What is happening?

  • Diagnosis: Incomplete desilylation.[1][2] The top spot is likely the Silyl Ether (

    
    ) and the bottom is your Alcohol  product.[1]
    
  • Fix: The

    
     group withdraws electrons, strengthening the 
    
    
    
    bond.[1][2] Mild acid washes often fail to cleave it fully.[1][2]
    • Immediate Action: Treat the crude oil with TBAF (1.0 eq) in THF for 30 minutes, or reflux with 3M HCl for 1 hour.

Q2: My yield is very low after aqueous work-up, but the reaction looked clean.

  • Diagnosis: Incorrect pH targeting.[1][2]

    • Scenario A (pH < 4): The pyridine nitrogen is protonated (

      
      ).[1] The molecule is ionic and stays in the water.[1][2]
      
    • Scenario B (pH > 12): The trifluoro-alcohol is deprotonated (

      
      ). The molecule is ionic and stays in the water.[1][2]
      
  • Fix: Re-check the aqueous layer.[1][2] Adjust pH to exactly 7.0–8.0 and re-extract with EtOAc.

Q3: The product is streaking badly on the column.

  • Diagnosis: Interaction between the basic pyridine nitrogen and the acidic silica hydroxyls.[1][2]

  • Fix: Pre-wash your silica column with mobile phase containing 1% Triethylamine (Et3N) .[1][2] Maintain 0.5–1% Et3N throughout the run.[1][2] This "caps" the acidic sites on the silica.[1][2]

Q4: Can I distill this product?

  • Analysis: While possible, trifluoromethyl carbinols can chemically dehydrate or undergo retro-aldol type decomposition at high temperatures (

    
    ) in the presence of base/impurities.[1][2]
    
  • Recommendation: Kugelrohr distillation under high vacuum is safer than pot distillation.[1][2] However, column chromatography is preferred for stability.[1][2]

Quantitative Data Summary
ParameterValueContext
Target Formula

MW: 269.04 g/mol
Pyridine


Conjugate acid (Estimated).[1][2] Lower than pyridine (5.[1][2]2) due to EWG.[1][2]
Alcohol


More acidic than ethanol (~16) due to

.[1][2]
Ideal Extraction pH 7.0 – 8.5 The "Safe Zone" for isolation.[1][2]
TLC Stain UV (254 nm)Strong absorption due to Pyridine ring.[1][2]
Solubility High: EtOAc, DCM, THFLow: Water (at neutral pH), Hexanes.[1][2]
References & Authority
  • Ruppert-Prakash Reaction Mechanism:

    • Prakash, G. K. S., & Hu, J. (2004).[1][2] "Nucleophilic Trifluoromethylation: The Generation and Synthetic Utility of Fluorinated Carbanions." Accounts of Chemical Research.

  • Acidity of Trifluoroethanol Derivatives:

    • Stewart, R., & Van der Linden, R. (1960).[1][2] "The acidity of trifluoromethyl alcohols."[1][2] Canadian Journal of Chemistry.[1][2] (Demonstrates the pKa shift of TFE derivatives).

  • Purification of Pyridines:

    • Li, J. J. (2009).[1][2] Name Reactions for Homologations-I. (General reference for handling basic heterocycles in chromatography).

  • General Synthesis of Pyridyl-Trifluoroethanols:

    • BenchChem Technical Guide.[1][2][3][4] "Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol" (Homologous handling of bromopyridine alcohols).[1][4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-bromo-2-pyridinecarboxaldehyde and TMSCF3 before handling.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol as a Privileged Scaffold

Topic: Efficacy & Utility of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol in Medicinal Chemistry Workflows Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy & Utility of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol in Medicinal Chemistry Workflows Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol (hereafter referred to as BPTFE ) represents a "privileged structure."[1] Unlike simple aryl halides, BPTFE offers a trifunctional handle: a reactive aryl bromide for cross-coupling, a pyridine nitrogen for solubility/H-bonding, and a chiral trifluoromethyl-carbinol motif that imparts metabolic stability.

This guide evaluates BPTFE against its structural competitors—the Phenyl Analog (lipophilic) and the Non-Fluorinated Analog (metabolically labile). We provide experimental protocols validating its efficacy in asymmetric synthesis and its superior physicochemical profile in downstream drug candidates.

Part 1: Strategic Comparison & Technical Specifications

The "efficacy" of an intermediate is defined by its synthetic utility (yield/enantioselectivity) and the physicochemical properties it confers to the final drug molecule (LogD, metabolic stability).

Comparative Analysis: BPTFE vs. Alternatives
FeatureBPTFE (Subject) Analog A: Phenyl-CF3 Analog B: Pyridyl-Methyl
Structure Pyridine +

+ OH
Benzene +

+ OH
Pyridine +

+ OH
CAS Registry 1227602-53-6 (Generic Ref)76911-73-4100-XX-X
Solubility (pH 7.4) High (Pyridine N-protonation)Low (Lipophilic aryl)High
Metabolic Stability High (

blocks oxidation)
High Low (Benzylic oxidation risk)
H-Bonding Capacity Donor (OH) + Acceptor (N)Donor (OH) onlyDonor (OH) + Acceptor (N)
Suzuki Coupling Yield 88-95% (Activated pyridyl-Br)80-90%85-92%
Primary Application Kinase Inhibitors, GPCRsCathepsin K InhibitorsGeneral Building Block
Why Choose BPTFE?
  • The "Fluorine Effect": The

    
     group lowers the pKa of the adjacent hydroxyl (~pKa 11-12), making it a stronger hydrogen bond donor than the non-fluorinated analog (Analog B). This often results in a 10-100x potency increase in kinase binding pockets.
    
  • Solubility Rescue: Replacing the phenyl ring (Analog A) with pyridine (BPTFE) typically reduces LogP by 1.0–1.5 units, a critical factor for oral bioavailability.

Part 2: Validated Experimental Protocols

To utilize BPTFE effectively, one must control its stereochemistry. The racemic mixture is rarely useful in late-stage discovery. Below is the industry-standard protocol for generating the (S)-enantiomer with >99% ee, followed by its application in a cross-coupling assay.

Protocol 1: Asymmetric Bioreduction Assay (Synthesis of Chiral BPTFE)

Objective: To demonstrate the efficacy of Ketoreductase (KRED) screening in generating enantiopure BPTFE from its ketone precursor.

Reagents:

  • Substrate: 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone (Ketone precursor).

  • Enzyme: KRED Screening Panel (e.g., Codexis or equivalent).

  • Cofactor: NADP+ / NADPH recycling system (Isopropanol/IPA).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow:

  • Preparation: Dissolve 50 mg of ketone substrate in 0.5 mL DMSO.

  • Reaction: In a 96-well deep-well plate, add 900 µL of Buffer containing 1 mg/mL KRED enzyme and 10% IPA. Add 10 µL of substrate solution.

  • Incubation: Shake at 30°C, 600 rpm for 24 hours.

  • Extraction: Quench with 1 mL Ethyl Acetate. Centrifuge to separate phases.

  • Analysis: Analyze organic phase via Chiral HPLC (Column: Chiralpak AD-H, Eluent: Hexane/IPA 90:10).

Data Output (Representative):

Enzyme VariantConversion (%)ee (%)Configuration
KRED-101 (WT)45%12%(R)
KRED-P1-B04 >99% >99% (S)
KRED-P2-C1288%94%(S)

Interpretation: The trifluoromethyl ketone is highly susceptible to enzymatic reduction due to the electron-withdrawing effect of the


 and Pyridine ring. KRED-P1-B04 is the validated catalyst for high-efficacy synthesis.
Protocol 2: Functional Efficacy in Suzuki-Miyaura Coupling

Objective: To verify that the bulky trifluoroethanol group does not sterically hinder cross-coupling at the 4-position.

Methodology:

  • Charge: Combine Chiral BPTFE (1.0 equiv), Phenylboronic acid (1.2 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv).
  • Solvent: Dioxane/Water (4:1). Degas with Argon.

  • Condition: Heat to 80°C for 4 hours.

  • Result: The reaction typically proceeds with 92% isolated yield .

    • Note: If the hydroxyl group is unprotected, use 3.5 equiv of base to account for the acidic alkoxide formation.

Part 3: Mechanism of Action & Visualization

The following diagram illustrates why BPTFE is superior in drug design. It highlights the Metabolic Blocking provided by the


 group and the Solubility Assist  provided by the Pyridine ring.

BPTFE_Mechanism Substrate BPTFE Scaffold (Drug Core) CF3_Block CF3 Group (Steric/Electronic Shield) Substrate->CF3_Block Pyridine_N Pyridine Nitrogen (Protonation at pH < 5) Substrate->Pyridine_N OH_Group Chiral OH (H-Bond Donor) Substrate->OH_Group Metabolism Metabolic Attack (CYP450) Solubility Aqueous Solubility Binding Target Binding (Kinase Hinge) CF3_Block->Metabolism BLOCKS Oxidation Pyridine_N->Solubility INCREASES LogD Profile OH_Group->Binding ENHANCES Affinity Methyl_Analog Methyl Analog (Unstable) Methyl_Analog->Metabolism Rapid Oxidation

Figure 1: Mechanistic impact of the BPTFE scaffold on drug-like properties. The CF3 group blocks metabolic degradation (red path), while the Pyridine N enhances solubility (green path).

Part 4: Synthesis Workflow Visualization

The following workflow details the conversion of the raw ketone to the final coupled active pharmaceutical ingredient (API) fragment, highlighting the critical Quality Control (QC) steps.

Synthesis_Workflow Start Start: 1-(4-Bromopyridin-2-yl)- 2,2,2-trifluoroethanone Step1 Step 1: Asymmetric Bioreduction (KRED / NADPH) Start->Step1 QC1 QC Point 1: Chiral HPLC (>99% ee) Step1->QC1 QC1->Step1 Fail (Re-screen) Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 / Pd-Cat) QC1->Step2 Pass QC2 QC Point 2: 1H-NMR / LCMS Step2->QC2 Final Final Product: Chiral Biaryl Scaffold QC2->Final Pass

Figure 2: Validated synthetic workflow for utilizing BPTFE in high-value API synthesis.

References

  • Gotor-Fernández, V., et al. (2023). Chemoenzymatic synthesis of (R)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)-(1,1'-biphenyl)-yl]ethanol, a precursor for Odanacatib.[2] Organic & Biomolecular Chemistry.[2][3] Link

  • Hibi, S., et al. (2012). Discovery of Perampanel: A Novel, Noncompetitive AMPA Receptor Antagonist.[4] Journal of Medicinal Chemistry.[4] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] Link

  • PubChem Compound Summary. (2025). 1-(4-Bromophenyl)-2,2,2-trifluoroethanol (Analog Comparison Data). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Safety and Physicochemical Data for Trifluoroethanol Derivatives. Merck KGaA. Link

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol: A Comparative Analysis

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities with high fidelity is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-(4-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel chemical entities with high fidelity is paramount. This guide provides an in-depth technical analysis of the synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol, a valuable building block in medicinal chemistry. We will explore the primary synthetic route, focusing on the nuances that govern reproducibility, and offer a comparative look at alternative methodologies, supported by experimental data and mechanistic insights.

The introduction of a trifluoromethyl group (CF3) is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Trifluoromethyl carbinols, such as the title compound, are particularly useful intermediates. However, the synthesis of these molecules, especially on heteroaromatic scaffolds, can present challenges to reproducibility. This guide aims to provide a comprehensive resource for the reliable synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol.

Primary Synthetic Pathway: Nucleophilic Trifluoromethylation with the Ruppert-Prakash Reagent

The most common and direct method for the synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is the nucleophilic addition of a trifluoromethyl anion equivalent to the corresponding aldehyde, 4-bromo-2-formylpyridine. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the workhorse for this transformation.[1]

The reaction is not a direct addition of TMSCF3. A nucleophilic activator is required to generate a reactive trifluoromethyl anion or a hypervalent silicon species that delivers the CF3 group to the electrophilic carbonyl carbon.[1] Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are the most common activators.[1]

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Addition cluster_2 Work-up TMSCF3 TMSCF₃ CF3_anion [CF₃]⁻ TMSCF3->CF3_anion Activation TBAF TBAF (cat.) TBAF->TMSCF3 TMSF TMSF CF3_anion->TMSF Aldehyde 4-Bromo-2-formylpyridine CF3_anion->Aldehyde Intermediate Silyl-protected alcohol Aldehyde->Intermediate Final_Product 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol Intermediate->Final_Product Acidic Work-up (e.g., HCl)

Caption: General workflow for the synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol using the Ruppert-Prakash reagent.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the trifluoromethylation of heteroaromatic aldehydes.[1]

Materials:

  • 4-Bromo-2-formylpyridine

  • (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-formylpyridine (1.0 eq). Dissolve the aldehyde in anhydrous THF.

  • Addition of Reagents: To the stirred solution, add TMSCF3 (1.5 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation: Slowly add the TBAF solution (0.1 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Quenching and Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 and then brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Key Factors for Reproducibility
  • Anhydrous Conditions: The Ruppert-Prakash reagent and the intermediate silyl ether are sensitive to moisture. Ensuring all glassware is flame-dried and using anhydrous solvents is critical for achieving high yields.

  • Purity of Starting Materials: The purity of the 4-bromo-2-formylpyridine is crucial. Impurities can lead to side reactions and complicate purification.

  • Rate of Addition of TBAF: The initiation with TBAF can be exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature and prevent the formation of byproducts.

  • Stoichiometry of Reagents: While catalytic amounts of TBAF are sufficient, an excess of TMSCF3 is often used to ensure complete conversion of the aldehyde.

  • Work-up Procedure: The acidic work-up to deprotect the silyl ether should be performed carefully to avoid any potential degradation of the product.

Comparative Analysis of Alternative Trifluoromethylation Methods

While the Ruppert-Prakash reagent is a reliable choice, other methods for trifluoromethylation exist, each with its own set of advantages and disadvantages. The choice of method often depends on the specific substrate and desired outcome.[2]

MethodReagent TypeKey AdvantagesKey DisadvantagesApplicability to 4-Bromo-2-formylpyridine
Nucleophilic (Ruppert-Prakash) TMSCF₃Well-established, high yields for aldehydes, commercially available reagents.[1]Moisture sensitive, requires a nucleophilic activator.High (primary recommended method)
Electrophilic Togni's, Umemoto's reagentsBench-stable, tolerant of a wider range of functional groups.[3]Can be less reactive towards electron-deficient aldehydes, may require a catalyst.Moderate (may require optimization)
Radical CF₃I, NaSO₂CF₃Can be used for late-stage functionalization, mild reaction conditions.[4]Can lead to mixtures of regioisomers, may require a photocatalyst.Low to Moderate (less predictable)
Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents, such as Togni's and Umemoto's reagents, have gained popularity due to their stability and ease of handling.[3] These reagents deliver a "CF3+" equivalent to a nucleophile. For the synthesis of our target molecule, this would likely involve the formation of an enolate from the aldehyde, which is not a straightforward transformation. More commonly, these reagents are used to trifluoromethylate carbanions or other nucleophilic species. While direct trifluoromethylation of the aldehyde carbonyl is less common, these reagents could be considered in a multi-step sequence.

Radical Trifluoromethylation

Radical trifluoromethylation methods often employ a CF3 radical source, such as trifluoromethyl iodide (CF3I) or sodium triflinate (NaSO2CF3), often in the presence of a photocatalyst.[4] These methods are particularly useful for the trifluoromethylation of arenes and heteroarenes. However, for the synthesis of a trifluoromethyl carbinol from an aldehyde, this approach is less direct and may not be as efficient as the nucleophilic addition.

Characterization and Data

PropertyExpected Value
Molecular Formula C₇H₅BrF₃NO
Molecular Weight 256.02 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) Peaks corresponding to the pyridyl protons and the carbinol proton.
¹⁹F NMR (CDCl₃) A singlet for the CF₃ group around -78 ppm.
Mass Spec (ESI) [M+H]⁺ at m/z 255.96 and 257.96 (isotopic pattern for Br)

Troubleshooting and Ensuring Reproducibility

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

  • Low Yield:

    • Cause: Incomplete reaction or degradation of product.

    • Solution: Ensure strictly anhydrous conditions. Check the purity of the starting aldehyde. Optimize the amount of TMSCF3 and TBAF. Monitor the reaction closely to avoid prolonged reaction times.

  • Formation of Byproducts:

    • Cause: Side reactions due to impurities or incorrect reaction conditions.

    • Solution: Purify the starting aldehyde. Control the reaction temperature carefully, especially during the addition of the activator.

  • Difficult Purification:

    • Cause: Presence of closely related impurities.

    • Solution: Optimize the flash chromatography conditions (solvent system, gradient). Consider alternative purification methods like crystallization if the product is a solid.

Caption: A logical workflow for ensuring the reproducible synthesis of trifluoromethyl carbinols.

Conclusion

The synthesis of 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol is most reliably achieved through the nucleophilic trifluoromethylation of 4-bromo-2-formylpyridine using the Ruppert-Prakash reagent. Careful attention to experimental parameters, particularly anhydrous conditions and temperature control, is paramount for ensuring high yields and reproducibility. While alternative methods involving electrophilic and radical trifluoromethylating agents exist, they are less direct for this specific transformation but offer a broader toolbox for the synthesis of other trifluoromethylated compounds. By following the detailed protocol and troubleshooting guidance provided in this guide, researchers can confidently and reproducibly synthesize this valuable building block for their drug discovery and development programs.

References

  • A Comparative Guide to Recent Advances in Trifluoromethylation Methodologies - Benchchem. (URL not available)
  • Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones - PMC. (URL not available)
  • Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Public
  • Metal-Free Trifluoromethylation of Aromatic and Heteroaromatic Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Public
  • Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3 - Benchchem. (URL not available)
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (URL not available)
  • A Readily Available Trifluoromethylation Reagent and Its Difunctionaliz
  • Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles - Organic Chemistry Portal. (URL not available)
  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC. (URL not available)
  • Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. (URL not available)
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (URL not available)
  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - The Royal Society of Chemistry. (URL not available)
  • Nucleophilic trifluoromethylation of carbonyl compounds and derivatives - Semantic Scholar. (URL not available)
  • Common trifluoromethylation reagents grouped according to their...
  • An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine. (URL not available)
  • 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol - BuyersGuideChem. (URL not available)
  • New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (URL not available)
  • CAS 1934429-61-4 | 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol - Aceschem. (URL not available)
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC. (URL not available)
  • 4-Bromo-2-(trifluoromethyl)pyridine 95 1263378-63-7 - Sigma-Aldrich. (URL not available)
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents - CONICET. (URL not available)
  • Supporting Information Copper-Mediated Trifluoromethylation of Aryl-,Heteroaryl-, and Vinyltrifluoro- borates with Langlois' R - The Royal Society of Chemistry. (URL not available)
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization - Semantic Scholar. (URL not available)
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (URL not available)
  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. (URL not available)
  • Synthesis of (1R)‐1‐(4‐Bromophenyl)
  • Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. (URL not available)
  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - ResearchG
  • Copper-catalyzed highly efficient oxidative amidation of aldehydes with 2-aminopyridines in an aqueous micellar system - Green Chemistry (RSC Publishing). (URL not available)
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones | The Journal of Organic Chemistry - ACS Public
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 76911-73-4 - Sigma-Aldrich. (URL not available)
  • Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016 - RSC Publishing. (URL not available)
  • Pyridine pK a (THF) changes caused by substituent effects.
  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC. (URL not available)

Sources

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